HDAC1 Inhibition: 7-Fluoro-Indole-3-Glyoxylic Acid Exhibits Nanomolar Potency (IC50 = 52.0 nM)
2-(7-Fluoro-1H-indol-3-yl)-2-oxoacetic acid demonstrates potent inhibition of Histone Deacetylase 1 (HDAC1) with an IC50 of 52.0 nM in a fluorescent-based enzymatic assay [1]. This level of potency places it in the nanomolar range, which is a key threshold for early-stage HDAC inhibitor development. While specific comparative data for non-fluorinated indole-3-glyoxylic acid in the exact same assay are not publicly available, the 52.0 nM IC50 provides a quantifiable benchmark for this fluorinated analog.
| Evidence Dimension | HDAC1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 52.0 nM |
| Comparator Or Baseline | Non-fluorinated indole-3-glyoxylic acid (CAS 1477-49-2) |
| Quantified Difference | Data not available; 52.0 nM IC50 is the reported value for the 7-fluoro derivative. |
| Conditions | Fluorescent-based HDAC activity assay in 96-well format using BIOMOL reagents. |
Why This Matters
The 52.0 nM IC50 against HDAC1 provides a specific potency metric for researchers evaluating this compound as a starting point for medicinal chemistry campaigns targeting epigenetic enzymes, differentiating it from uncharacterized or less potent in-class compounds.
- [1] TargetMine Data Warehouse. Activity Report for CHEMBL3648290 (2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid). ChEMBL Assay ID: CHEMBL3648290. View Source
